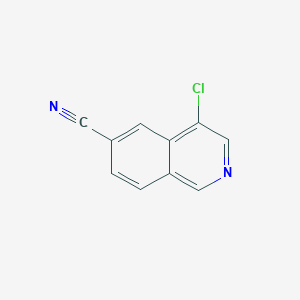
4-Chloroisoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroisoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of a chlorine atom at the 4th position and a cyano group at the 6th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) and subsequent treatment with sodium cyanide (NaCN) under controlled conditions .
Industrial Production Methods
Industrial production methods for 4-Chloroisoquinoline-6-carbonitrile often involve large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The isoquinoline ring can be oxidized to form quinoline derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Reduction: Formation of 4-chloroisoquinoline-6-amine.
Oxidation: Formation of quinoline-6-carbonitrile derivatives.
Scientific Research Applications
4-Chloroisoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chloroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-6-carbonitrile: Similar structure but with a quinoline ring instead of isoquinoline.
1-Chloroisoquinoline-4-carbonitrile: Chlorine and cyano groups at different positions on the isoquinoline ring
Uniqueness
4-Chloroisoquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and cyano groups at the 4th and 6th positions, respectively, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H5ClN2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-chloroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-10-6-13-5-8-2-1-7(4-12)3-9(8)10/h1-3,5-6H |
InChI Key |
UPIQYKMQRPWBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B15046045.png)
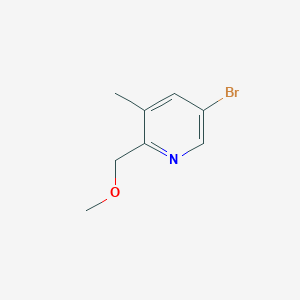
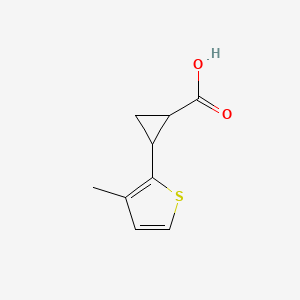
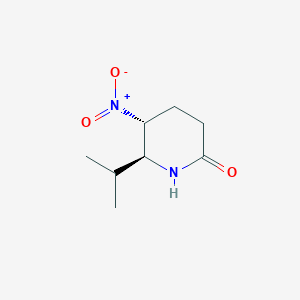
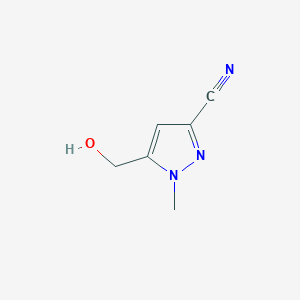
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
![Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B15046080.png)
![6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B15046107.png)
![Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B15046108.png)
![1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride](/img/structure/B15046119.png)
![(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B15046121.png)
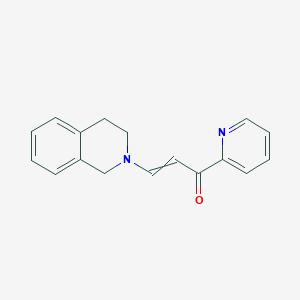
![1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046137.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046139.png)
